2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. Its unique structure, which includes a thiazole ring and a pyridine moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the thiazole-pyridine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or pyridine derivatives.
Scientific Research Applications
2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s thiazole and pyridine moieties can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a different position of the pyridine ring.
2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a different position of the pyridine ring.
2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-4-ylmethyl)acetamide: Similar structure with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(2,4-dimethylthiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-12(18-10(2)16-9)7-13(17)15-8-11-3-5-14-6-4-11/h3-6H,7-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPQAPFSMHYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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